molecular formula C29H31N3O3S B2964620 4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline CAS No. 867040-50-4

4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline

Cat. No.: B2964620
CAS No.: 867040-50-4
M. Wt: 501.65
InChI Key: AVKFYVIVSMSUFZ-UHFFFAOYSA-N
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Description

4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzylpiperazine, and dimethylbenzenesulfonyl chloride. The reaction conditions may involve:

    Step 1: Nucleophilic substitution reaction to introduce the benzylpiperazine moiety.

    Step 2: Sulfonylation reaction to attach the dimethylbenzenesulfonyl group.

    Step 3: Methoxylation to introduce the methoxy group at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of temperature and pressure conditions.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield quinoline N-oxide derivatives.
  • Reduction may produce dihydroquinoline derivatives.
  • Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-chloroquinoline
  • 4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-hydroxyquinoline

Uniqueness

4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3S/c1-21-9-11-25(17-22(21)2)36(33,34)28-19-30-27-12-10-24(35-3)18-26(27)29(28)32-15-13-31(14-16-32)20-23-7-5-4-6-8-23/h4-12,17-19H,13-16,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKFYVIVSMSUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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